molecular formula C9H11BrO2S B3060664 Tert-butyl 5-bromothiophene-2-carboxylate CAS No. 62224-20-8

Tert-butyl 5-bromothiophene-2-carboxylate

Cat. No. B3060664
CAS RN: 62224-20-8
M. Wt: 263.15 g/mol
InChI Key: HFPUIDDBBWKTNO-UHFFFAOYSA-N
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Description

Tert-butyl 5-bromothiophene-2-carboxylate is a chemical compound with the formula C9H11BrO2S . It has a molecular weight of 263.15 .


Molecular Structure Analysis

The InChI code for Tert-butyl 5-bromothiophene-2-carboxylate is 1S/C9H11BrO2S/c1-9(2,3)12-8(11)6-4-5-7(10)13-6/h4-5H,1-3H3 . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

Tert-butyl 5-bromothiophene-2-carboxylate has a molecular weight of 263.15 . The compound should be stored in a cool place . Unfortunately, specific physical properties such as boiling point or solubility were not found in the sources I accessed .

Scientific Research Applications

Antibacterial Activity

Tert-butyl 5-bromothiophene-2-carboxylate: and its analogs have been synthesized and evaluated for their antibacterial potential. Among these, 2-ethylhexyl-(p-tolyl)thiophene-2-carboxylate (4F) stands out. It exhibits remarkable antibacterial action against XDR Salmonella Typhi , with a minimum inhibitory concentration (MIC) value of 3.125 mg/mL —comparable to established antibiotics like ciprofloxacin and ceftriaxone . Further studies on its mechanism of action and potential clinical use are warranted.

Molecular Docking Studies

To understand the intermolecular interactions, researchers conducted molecular docking studies. These investigations explored the binding affinity of functionalized thiophene derivatives (including 4F) against the bacterial enzyme with PDB ID : To understand the intermolecular interactions, researchers conducted molecular docking studies. These investigations explored the binding affinity of functionalized thiophene derivatives (including 4F) against the bacterial enzyme with PDB ID: 5ztj . The results suggest that 4F holds promise as an antibacterial agent, emphasizing its potential value .

Structural Features Determination

Density functional theory (DFT) calculations were employed to examine the electronic, structural, and spectroscopic features of the newly synthesized molecules (4A–4G). These analyses provide insights into the stability, electronic transitions, and vibrational modes of the compound .

Material Science

Thiophene derivatives often exhibit interesting electronic and optical properties. Researchers might investigate the incorporation of Tert-butyl 5-bromothiophene-2-carboxylate into organic semiconductors, sensors, or optoelectronic devices.

Mechanism of Action

The mechanism of action for Tert-butyl 5-bromothiophene-2-carboxylate is not specified in the sources I found. The mechanism of action would depend on the specific context in which this compound is used .

Future Directions

The future directions for Tert-butyl 5-bromothiophene-2-carboxylate are not specified in the sources I found . The compound’s future applications would depend on ongoing research and development in the field of chemistry.

properties

IUPAC Name

tert-butyl 5-bromothiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO2S/c1-9(2,3)12-8(11)6-4-5-7(10)13-6/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFPUIDDBBWKTNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC=C(S1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70448152
Record name tert-Butyl 5-bromothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70448152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

62224-20-8
Record name 1,1-Dimethylethyl 5-bromo-2-thiophenecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62224-20-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 5-bromothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70448152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a mixture of anhydrous MgSO4 (11.60 g, 96.4 mmol) in 100 mL CH2Cl2 was added concentrated H2SO4 (1.45 mL, 24.1 mmol) and the mixture was stirred for 15 minutes followed by addition of 5-bromo-thiophene-2-carboxylic acid (5.0 g, 24.1 mmol). After stirring for 1 minute, tert-butanol (11.6 g, 20 mmol) was added and the reaction was stirred at room temperature for 18 h. The reaction was quenched with saturated NaHCO3. The layers were separated, the aqueous layer was extracted with CH2Cl2, and the combined organic layers were dried over MgSO4. The organic solution was concentrated to give a clear oil which was purified via medium pressure chromatography (3% EtOAc in hexanes) to afford the title compound (4.97 g). 1H NMR (400 MHz, CDC13) δ 7.45 (d, 1H), 7.02 (d, 1H), 1.54 (s, 9H).
Name
Quantity
11.6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
1.45 mL
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three
Quantity
11.6 g
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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